molecular formula C9H9NO B13163711 1-(3-Aminophenyl)prop-2-en-1-one

1-(3-Aminophenyl)prop-2-en-1-one

Cat. No.: B13163711
M. Wt: 147.17 g/mol
InChI Key: QEFLIMAGKCOFLJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group at the meta position of the phenyl ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)prop-2-en-1-one can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The reaction typically involves the condensation of 3-aminoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature, leading to the formation of the desired chalcone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Aminophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(2-Aminophenyl)prop-2-en-1-one
  • 1-(4-Aminophenyl)prop-2-en-1-one
  • 1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • 1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Uniqueness: 1-(3-Aminophenyl)prop-2-en-1-one is unique due to the position of the amino group, which influences its reactivity and biological activity. The meta position of the amino group allows for distinct interactions with molecular targets compared to its ortho and para analogs .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(3-aminophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1,10H2

InChI Key

QEFLIMAGKCOFLJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

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